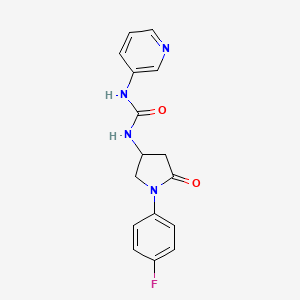

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea

Beschreibung

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea is a urea-based small molecule characterized by a pyrrolidin-5-one core substituted with a 4-fluorophenyl group at the 1-position and a pyridin-3-yl moiety linked via a urea bridge. The pyrrolidinone ring introduces conformational rigidity, while the fluorophenyl and pyridinyl groups contribute to electronic and steric properties that may influence binding interactions in biological systems.

Eigenschaften

IUPAC Name |

1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-pyridin-3-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN4O2/c17-11-3-5-14(6-4-11)21-10-13(8-15(21)22)20-16(23)19-12-2-1-7-18-9-12/h1-7,9,13H,8,10H2,(H2,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHNMYVLMZRJFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea typically involves the following steps:

Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of a fluorobenzene derivative with a suitable nucleophile, such as an amine or an alcohol.

Formation of the Urea Linkage: The final step involves the formation of the urea linkage by reacting the intermediate compound with an isocyanate or a carbodiimide under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and automated synthesis platforms. These methods allow for precise control of reaction conditions, such as temperature, pressure, and reaction time, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and alcohols under mild to moderate conditions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.

Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the modulation of their activity. This can result in the inhibition or activation of specific biochemical pathways, depending on the nature of the target and the binding interactions.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Key Substituent Effects

The following compounds share structural motifs with the target molecule, primarily through urea linkages and fluorinated aromatic systems:

Compound A : 1-[6-(4-Fluorophenyl)pyridin-3-yl]-3-(4-piperidin-1-ylbutyl)urea (SEN34625/WYE-103914)

- Structure : Features a urea bridge connecting a 4-fluorophenyl-substituted pyridine and a piperidinylbutyl chain.

- Activity : Potent and selective α7 nicotinic acetylcholine receptor (nAChR) agonist with demonstrated oral efficacy in preclinical models .

- The pyridine-fluorophenyl moiety in both compounds may engage in π-π stacking or hydrogen bonding with receptor residues, but the absence of a pyrrolidinone ring in Compound A reduces conformational constraints.

Compound B : 1-((3S,5S)-5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea

- Structure : Contains a pyrrolidine ring substituted with a phenyl-oxadiazole group and a trifluoromethylphenyl-urea.

- Synthesis : Prepared via reaction of a pyrrolidinyl intermediate with 4-(trifluoromethyl)phenyl isocyanate .

- Comparison: The oxadiazole group in Compound B enhances metabolic stability compared to the pyrrolidinone ring in the target compound.

Compound C : (E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one (Chalcone Derivative)

- Structure : A chalcone with a fluorophenyl group and a phenyl ring connected via an α,β-unsaturated ketone.

- Crystallography : Dihedral angles between fluorophenyl and central aromatic rings range from 7.14° to 56.26°, influencing molecular planarity and crystal packing .

- The target compound’s fluorophenyl moiety may similarly influence solubility and binding geometry.

Pharmacological and Physicochemical Properties

The table below summarizes key differences between the target compound and its analogs:

Biologische Aktivität

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea, often referred to as FIBP (Fluorophenyl Isobutyryl Pyrrolidine), is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H19F2N3O2

- Molecular Weight : 359.377 g/mol

- InChI Key : CYLLENZJVBNWHC-UHFFFAOYSA-N

- SMILES : C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)NCC3=CC=C(C=C3)F

Synthesis

The synthesis of FIBP involves a multi-step process:

- Preparation of Pyrrolidinone : The reaction of 1-(4-fluorobenzyl)pyrrolidin-3-one with 4-fluoroaniline.

- Formation of Urea Linkage : The resulting intermediate is reacted with isocyanates to form the final urea structure.

- Characterization : Techniques such as NMR, IR, and mass spectroscopy are utilized for characterization.

FIBP exhibits its biological effects through interactions with specific molecular targets. The fluorophenyl group enhances binding affinity to proteins, while the pyrrolidinone moiety may facilitate enzyme inhibition or receptor modulation. These interactions can lead to various biological outcomes, including anti-inflammatory and anticancer activities.

Pharmacological Effects

- Anti-inflammatory Activity : FIBP has been shown to modulate inflammatory pathways by interacting with the N-formyl peptide receptor like-1 (FPRL-1). This receptor plays a crucial role in leukocyte trafficking and inflammation resolution .

- Anticancer Potential : Preliminary studies indicate that FIBP may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest in cancer cell lines.

Case Studies and Research Findings

Several studies have explored the biological activity of FIBP:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated that derivatives similar to FIBP exhibited significant growth inhibition in leukemia cell lines at low concentrations. |

| Investigated the compound's interaction with biological macromolecules, revealing potential pathways for therapeutic intervention in inflammatory diseases. | |

| Reported on the compound's synthesis and characterized its anti-inflammatory effects through modulation of FPRL-1 signaling pathways. |

Q & A

Q. What synthetic strategies are recommended for constructing the pyrrolidinone-urea scaffold in this compound?

The synthesis typically involves sequential coupling reactions. First, the pyrrolidinone core (e.g., 5-oxopyrrolidin-3-yl) is prepared via cyclization of substituted γ-lactams or via Michael addition-cyclization reactions. The urea linkage is formed using carbodiimide-mediated coupling between a 4-fluorophenyl-substituted amine and a pyridinyl isocyanate. Key intermediates should be purified via column chromatography and validated by LC-MS to ensure regiochemical fidelity .

Q. How can the crystal structure of this compound be resolved given its conformational flexibility?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement, leveraging its robust handling of disorder in flexible moieties (e.g., the pyrrolidinone ring). Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. If twinning is observed (common in urea derivatives), employ TWINLAW in SHELXL for deconvolution .

Q. What spectroscopic techniques are critical for confirming the structure and purity?

- NMR : NMR to verify the 4-fluorophenyl group (δ ≈ -115 ppm).

- HRMS : Exact mass analysis (e.g., using ESI-TOF) to confirm the molecular formula (e.g., calculated for CHFNO: 313.1227).

- IR : Urea carbonyl stretching vibrations (~1640–1680 cm) differentiate from amide or carbamate groups .

Q. How can aqueous solubility be improved for in vitro assays without altering bioactivity?

- Co-solvents : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity).

- pH adjustment : Urea derivatives often exhibit pH-dependent solubility; test buffered solutions at pH 6.5–7.4.

- Nanoparticle formulation : Encapsulation in PEGylated liposomes can enhance dispersibility while retaining efficacy .

Advanced Research Questions

Q. What computational methods predict the compound’s binding affinity to kinase targets (e.g., EGFR or VEGFR)?

- Molecular docking : Use AutoDock Vina with crystal structures of kinase domains (PDB: 1M17 for EGFR). Prioritize poses where the urea NH forms hydrogen bonds with hinge-region residues (e.g., Met793 in EGFR).

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the pyrrolidinone ring in the ATP-binding pocket .

Q. How do substituents on the pyridine ring influence bioactivity?

- Meta vs. para substitution : Pyridin-3-yl groups enhance π-π stacking with hydrophobic pockets compared to pyridin-4-yl.

- Electron-withdrawing groups : Fluorine at the 4-position on the phenyl ring improves metabolic stability (see CYP450 inhibition assays in ).

Q. What experimental designs address contradictions in enzymatic vs. cellular assay results?

- Off-target profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify non-specific binding.

- Membrane permeability assays : Use Caco-2 monolayers to determine if poor cellular uptake explains discordance between enzymatic IC and cell-based EC .

Q. How can polymorphic forms be characterized and controlled during synthesis?

- PXRD : Compare experimental patterns with simulated data from SCXRD (e.g., using Mercury).

- Thermal analysis : DSC/TGA identifies metastable forms; recrystallize from ethanol/water mixtures to isolate the thermodynamically stable polymorph .

Q. What strategies validate the compound’s stability under physiological conditions?

Q. How can contradictory crystallographic data (e.g., bond-length discrepancies) be resolved?

Q. Methodological Notes

- Crystallography : SHELXL’s constraints (e.g., DFIX for urea bond lengths) improve refinement accuracy .

- Bioactivity assays : Include staurosporine as a positive control in kinase inhibition assays to validate assay conditions .

- Data interpretation : Use PCA on spectroscopic datasets (NMR, IR) to distinguish batch-to-batch variability from structural anomalies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.